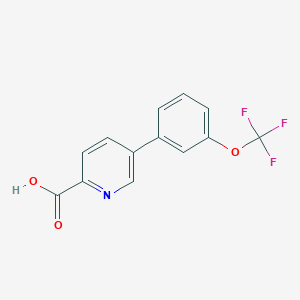
5-Methoxy-2-(3-nitrophenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-(3-nitrophenyl)benzoic acid (5-MNPB) is a chemical compound belonging to the class of aromatic nitro compounds. It is a solid, white, crystalline powder which is soluble in organic solvents. It is primarily used in scientific research and has many applications in the fields of biochemistry, physiology, and pharmacology.
科学研究应用
5-Methoxy-2-(3-nitrophenyl)benzoic acid, 95% has a wide range of uses in scientific research. It has been used to study the activity of enzymes, proteins, and other biological molecules. It has also been used to study the effects of drugs and other compounds on cells and tissues. In addition, 5-Methoxy-2-(3-nitrophenyl)benzoic acid, 95% has been used as a fluorescent marker to study the localization and movement of proteins and other molecules.
作用机制
5-Methoxy-2-(3-nitrophenyl)benzoic acid, 95% acts as an inhibitor of enzymes, proteins, and other biological molecules. It binds to these molecules and prevents them from carrying out their normal functions. In addition, 5-Methoxy-2-(3-nitrophenyl)benzoic acid, 95% has been shown to interact with certain receptors, leading to changes in the activity of these receptors.
Biochemical and Physiological Effects
5-Methoxy-2-(3-nitrophenyl)benzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect the activity of enzymes, proteins, and other molecules. In addition, 5-Methoxy-2-(3-nitrophenyl)benzoic acid, 95% has been shown to interact with certain receptors, leading to changes in their activity. Furthermore, 5-Methoxy-2-(3-nitrophenyl)benzoic acid, 95% has been shown to affect the expression of genes and the production of proteins.
实验室实验的优点和局限性
5-Methoxy-2-(3-nitrophenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, making it an attractive option for research. In addition, it is relatively stable and can be stored for long periods of time without degradation. Furthermore, it is relatively non-toxic and can be used in a variety of laboratory experiments.
However, there are also some limitations to using 5-Methoxy-2-(3-nitrophenyl)benzoic acid, 95% in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable in the presence of light or heat, which can lead to degradation of the compound. Finally, 5-Methoxy-2-(3-nitrophenyl)benzoic acid, 95% is not very selective and can interact with a variety of molecules, making it difficult to use in experiments that require specificity.
未来方向
The use of 5-Methoxy-2-(3-nitrophenyl)benzoic acid, 95% in scientific research is still in its early stages, and there are many potential future directions for research. One possible direction is to further explore the effects of 5-Methoxy-2-(3-nitrophenyl)benzoic acid, 95% on enzymes, proteins, and other molecules. In addition, further research could be done to explore the effects of 5-Methoxy-2-(3-nitrophenyl)benzoic acid, 95% on gene expression and protein production. Another possible direction is to investigate the potential therapeutic uses of 5-Methoxy-2-(3-nitrophenyl)benzoic acid, 95%, such as in the treatment of cancer or other diseases. Finally, further research could be done to explore the potential applications of 5-Methoxy-2-(3-nitrophenyl)benzoic acid, 95% in the fields of biochemistry, physiology, and pharmacology.
合成方法
5-Methoxy-2-(3-nitrophenyl)benzoic acid, 95% can be synthesized through two different routes. The first route involves the reaction of 3-nitrophenol with paraformaldehyde in the presence of sodium hydroxide. The second route involves the reaction of 3-nitrophenol with paraformaldehyde in the presence of sulfuric acid. The resulting product is then purified by recrystallization.
属性
IUPAC Name |
5-methoxy-2-(3-nitrophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-11-5-6-12(13(8-11)14(16)17)9-3-2-4-10(7-9)15(18)19/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROJVRJSHOHODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681382 |
Source


|
| Record name | 4-Methoxy-3'-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261899-80-2 |
Source


|
| Record name | 4-Methoxy-3'-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














